molecular formula C22H20ClN3O6S B11379071 Diethyl 5-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-({[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11379071
M. Wt: 489.9 g/mol
InChI Key: AENKGLINANSVIS-UHFFFAOYSA-N
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Description

2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized via the Gewald reaction, involving the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyridazine ring can be introduced through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization step, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiophene and pyridazine derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to participate in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diethyl 5-[1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-amido]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a thiophene ring with a pyridazine ring and various substituents. This unique structure gives it distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H20ClN3O6S

Molecular Weight

489.9 g/mol

IUPAC Name

diethyl 5-[[1-(3-chlorophenyl)-4-oxopyridazine-3-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H20ClN3O6S/c1-4-31-21(29)16-12(3)18(22(30)32-5-2)33-20(16)24-19(28)17-15(27)9-10-26(25-17)14-8-6-7-13(23)11-14/h6-11H,4-5H2,1-3H3,(H,24,28)

InChI Key

AENKGLINANSVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C=CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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